molecular formula C56H75N9O17 B1262026 Aeruginopeptin 95A

Aeruginopeptin 95A

Cat. No.: B1262026
M. Wt: 1146.2 g/mol
InChI Key: BIEZHRIRLVWXFT-FDAUJORUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aeruginopeptin 95A is a cyanopeptolin-class cyclic depsipeptide originally isolated from the cyanobacterium Microcystis aeruginosa . This compound has a molecular formula of C 56 H 75 N 9 O 17 and a molecular weight of 1146.262 g/mol . It is part of a diverse group of bioactive cyclic peptides produced by cyanobacteria via non-ribosomal peptide synthesis. In research settings, Aeruginopeptin 95A is a valuable tool for studying the structure and function of cyanobacterial metabolites and their interactions with biological systems. It has been utilized in studies investigating the enzymatic degradation of cyanobacterial cyclic peptides, helping to elucidate the substrate range and capabilities of microbial degradative enzymes . Furthermore, its activity has been characterized in serine protease inhibition assays. Specifically, it has been tested for its effect on key enzymes in the blood coagulation cascade, including thrombin and factor VIIa (fVIIa) . This makes it a compound of interest for fundamental biochemical research on protease inhibitors and their potential mechanisms. This product is provided for research purposes only. It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

Molecular Formula

C56H75N9O17

Molecular Weight

1146.2 g/mol

IUPAC Name

(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-8-[(2S)-butan-2-yl]-21-hydroxy-2-[(1R)-1-hydroxyethyl]-15-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]butanoyl]amino]pentanediamide

InChI

InChI=1S/C56H75N9O17/c1-7-28(2)44-56(81)82-31(5)46(63-48(73)37(21-23-42(57)71)58-52(77)45(29(3)66)62-51(76)41(70)27-34-15-19-36(69)20-16-34)53(78)60-39(25-33-13-17-35(68)18-14-33)49(74)59-38-22-24-43(72)65(54(38)79)47(30(4)67)55(80)64(6)40(50(75)61-44)26-32-11-9-8-10-12-32/h8-20,28-31,37-41,43-47,66-70,72H,7,21-27H2,1-6H3,(H2,57,71)(H,58,77)(H,59,74)(H,60,78)(H,61,75)(H,62,76)(H,63,73)/t28-,29+,30+,31+,37-,38-,39-,40-,41+,43+,44-,45-,46-,47-/m0/s1

InChI Key

BIEZHRIRLVWXFT-FDAUJORUSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)[C@@H](C)O)O)CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H](CC5=CC=C(C=C5)O)O)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)O)O)CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)O)C

Origin of Product

United States

Origin and Environmental Occurrence of Aeruginopeptin 95a

Cyanobacterial Producers of Aeruginopeptin 95A

Aeruginopeptin 95A is primarily synthesized by specific strains of cyanobacteria, most notably Microcystis aeruginosa. vulcanchem.com This photosynthetic bacterium is a common inhabitant of freshwater environments worldwide and is known for its ability to form extensive blooms. nih.gov

Association with Specific Microcystis aeruginosa Strains

Research has pinpointed particular strains of Microcystis aeruginosa as producers of Aeruginopeptin 95A. One such documented strain is TAC 95. vulcanchem.comresearchgate.net The production of this and other related peptides is a characteristic of the complex secondary metabolism of these microorganisms. vulcanchem.com

StrainCompound Produced
Microcystis aeruginosa TAC 95Aeruginopeptin 95A
Microcystis aeruginosa M-228Aeruginopeptin 95-A

Co-occurrence with Other Cyanobacterial Metabolites

Aeruginopeptin 95A is rarely found in isolation. Its presence is often linked with a diverse array of other secondary metabolites produced by cyanobacteria.

Co-production with Microcystins in Cyanobacterial Blooms

A significant characteristic of Aeruginopeptin 95A is its co-production with microcystins, a well-known group of hepatotoxins, during cyanobacterial blooms. researchgate.net Studies have shown that strains like Microcystis aeruginosa TAC 95 and M-228 produce both aeruginopeptins and microcystins, such as microcystin-LR and microcystin-YR. researchgate.net This co-occurrence suggests a potentially interconnected or co-regulated biosynthesis of these different peptide classes. nih.gov The production of both toxic and other bioactive peptides appears to be a common trait among bloom-forming Microcystis species. nih.gov

Co-occurrence with Other Non-microcystin Peptides

Beyond microcystins, Aeruginopeptin 95A is also found alongside other non-ribosomal peptides. These include, but are not limited to, anabaenopeptins and micropeptins. researchgate.netmdpi.com The simultaneous presence of these various peptide families highlights the rich chemical diversity within a single cyanobacterial bloom and even within a single producing organism. researchgate.net This complex mixture of peptides contributes to the intricate web of chemical interactions within aquatic ecosystems.

Co-occurring Peptide ClassSpecific ExamplesProducing Organism
MicrocystinsMicrocystin-LR, Microcystin-YRMicrocystis aeruginosa TAC 95, M-228
AnabaenopeptinsAnabaenopeptin A, Anabaenopeptin BAnabaena flos-aquae
MicropeptinsMicropeptin A, Micropeptin BMicrocystis aeruginosa

Biosynthesis of Aeruginopeptin 95a

Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Dependent Pathways

Aeruginopeptin 95A is a member of the cyanopeptolin class of peptides, which are synthesized by large, modular enzyme complexes. researchgate.net The biosynthesis of such peptides, including aeruginopeptins, occurs through pathways involving Non-Ribosomal Peptide Synthetases (NRPS). secondarymetabolites.org These enzymatic systems are often hybrids, incorporating modules from Polyketide Synthases (PKS) to create structural diversity. uio.no This hybrid NRPS/PKS mechanism allows for the incorporation of a wide array of building blocks, including non-proteinogenic amino acids and hydroxy acids, leading to the complex final structure of Aeruginopeptin 95A.

The core of the NRPS/PKS biosynthetic machinery is its modular nature. uio.nonih.gov Each module is a distinct region within the massive enzyme complex, responsible for the incorporation and modification of a single building block into the growing peptide chain. nih.gov The sequence of modules along the enzyme assembly line generally dictates the sequence of amino or keto acids in the final product, a principle known as colinearity.

A typical NRPS elongation module is composed of several key enzymatic domains: uio.no

Adenylation (A) Domain: Selects and activates the specific amino acid substrate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently binds the activated substrate via a phosphopantetheine arm and transports it between catalytic sites.

Condensation (C) Domain: Catalyzes the formation of the peptide bond between the substrate held by its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

A typical PKS elongation module contains a different set of core domains: uio.no

Acyltransferase (AT) Domain: Selects a specific acyl-CoA substrate (like malonyl-CoA or methylmalonyl-CoA).

Acyl Carrier Protein (ACP) Domain: Analogous to the PCP domain, it holds the growing polyketide chain.

Ketosynthase (KS) Domain: Catalyzes the Claisen condensation reaction to extend the polyketide chain.

Additional "tailoring" domains, such as Epimerization (E), Methyltransferase (MT), and Dehydration (DH) domains, can also be present within modules to modify the incorporated building blocks. uio.no The entire process culminates when a final Thioesterase (TE) domain cleaves the completed peptide from the enzyme, often catalyzing its cyclization. researchgate.net

Table 1: Core Enzymatic Domains in NRPS and PKS Modules
SystemDomainFunction
NRPSAdenylation (A)Substrate selection and activation
Thiolation (T) / Peptidyl Carrier Protein (PCP)Covalent binding and transport of activated substrate
Condensation (C)Peptide bond formation
PKSAcyltransferase (AT)Substrate selection (acyl-CoA)
Acyl Carrier Protein (ACP)Covalent binding and transport of polyketide chain
Ketosynthase (KS)Chain elongation (Claisen condensation)

The adenylation (A) domain is the primary gatekeeper in the NRPS pathway, dictating which building blocks are incorporated into the peptide. oup.comnih.gov It functions by recognizing a specific amino acid, imino acid, or hydroxy acid and activating it in a two-step process. researchgate.net First, the A-domain catalyzes the formation of an aminoacyl-adenylate intermediate from the substrate and ATP, with the release of pyrophosphate. researchgate.net Second, it transfers the activated substrate to the thiol group of the adjacent T-domain's phosphopantetheine cofactor.

The remarkable specificity of the A-domain lies within its substrate-binding pocket. oup.comnih.gov A key set of approximately ten amino acid residues lining this pocket, often referred to as the "nonribosomal code," directly interacts with the substrate's side chain. researchgate.net The specific identity of these residues determines the geometry and chemical nature of the binding pocket, allowing it to select its cognate substrate with high fidelity. oup.com This code allows researchers to predict the substrate specificity of an A-domain by analyzing its gene sequence, providing a powerful tool for understanding and engineering NRPS pathways. researchgate.net

The enormous NRPS and PKS enzymes are encoded by correspondingly large biosynthetic gene clusters (BGCs) within the cyanobacterial genome. nih.gov These clusters can span many kilobase pairs of DNA and contain all the genes necessary for the production of a specific secondary metabolite. nih.gov In Microcystis, the genus that produces Aeruginopeptin 95A, gene clusters responsible for the synthesis of related peptides like other aeruginosins and cyanopeptolins have been identified and characterized. oup.com

These BGCs are typically organized as operons, meaning the genes are transcribed together as a single messenger RNA molecule. For example, aeruginosin synthetase (aer) gene clusters in Microcystis strains are known to possess multiple genes that each code for a complete NRPS module (C-A-T domains). While the specific gene cluster for Aeruginopeptin 95A has not been fully delineated, it is expected to share this conserved architecture. It would consist of a series of large NRPS genes whose modular arrangement corresponds to the structure of Aeruginopeptin 95A, along with genes for tailoring enzymes and potentially transport proteins. The distribution of these gene clusters is often sporadic, with evolutionary analyses suggesting a complex history of gene gain, loss, and horizontal gene transfer that contributes to the vast chemical diversity of peptides produced by Microcystis. oup.com

Role of Adenylation Domains in Substrate Recognition and Activation

Precursor Incorporation and Tailoring Reactions

A hallmark of NRPS-mediated biosynthesis is the ability to incorporate a vast array of building blocks beyond the standard 20 proteinogenic amino acids. This flexibility is fundamental to the structural complexity and biological activity of compounds like Aeruginopeptin 95A.

NRPS adenylation domains have evolved to recognize and activate a wide variety of substrates, including D-amino acids, N-methylated amino acids, and various hydroxy acids. oup.comnih.gov This allows for the assembly of peptides with unique chemical features not accessible through ribosomal synthesis.

Integration of Non-Proteinogenic Amino Acids and Hydroxy Acids

N-Methylphenylalanine (MePhe)

N-Methylphenylalanine (MePhe) is a crucial non-proteinogenic amino acid incorporated into the structure of Aeruginopeptin 95A. researchgate.net It is a derivative of the common amino acid phenylalanine, distinguished by the presence of a methyl group on its amide nitrogen. This N-methylation is a post-assembly modification that occurs during the non-ribosomal peptide synthesis (NRPS) pathway. nih.gov

The incorporation of MePhe is a defining characteristic of many cyanopeptolins, including the aeruginopeptin family. researchgate.netmdpi.com In the biosynthesis of these peptides, the N-methylation is catalyzed by an N-methyltransferase (NMT) domain, which is often found integrated within a larger non-ribosomal peptide synthetase (NRPS) module. oup.com This enzymatic domain facilitates the transfer of a methyl group, typically from the co-substrate S-adenosyl methionine (SAM), to the nitrogen atom of the amino acid backbone after it has been activated and tethered to the synthetase complex. oup.combeilstein-journals.orgnih.gov The presence of MePhe contributes significantly to the peptide's structural conformation and its resistance to degradation by proteases, which often cannot cleave the N-methylated peptide bond. nih.govscielo.org.mx

Precursor ComponentChemical CharacteristicRole in Biosynthesis
N-Methylphenylalanine (MePhe) An N-methylated derivative of phenylalanine.Incorporated as a key structural unit by NRPS machinery.
Phenylalanine Aromatic amino acid.The initial substrate prior to N-methylation.
S-adenosyl methionine (SAM) Co-substrate.Acts as the methyl group donor for the N-methylation reaction.
3-Amino-6-hydroxy-2-piperidone (Ahp) Unit

The 3-amino-6-hydroxy-2-piperidone (Ahp) unit is a unique and highly conserved structural feature found in aeruginopeptins and the broader class of cyanopeptolins. researchgate.net This non-proteinogenic amino acid is a cyclic structure that forms part of the peptide backbone and is essential for the characteristic conformation of these molecules.

The biosynthesis of the Ahp unit is a complex process that occurs within the non-ribosomal peptide synthetase (NRPS) assembly line. It has been proposed that the formation of Ahp involves the condensation of a glutamine residue with a threonine residue. researchgate.net This is followed by a cyclization event, where a ring is formed between the γ-carbon of the glutamine and the nitrogen of the threonine, a reaction catalyzed by specialized enzymatic domains within the NRPS gene cluster. researchgate.net However, further phylogenetic analysis suggests that the domains responsible for Ahp formation are distinct from typical glutamine elongation domains, indicating a unique evolutionary origin for this biosynthetic step. researchgate.net The presence of the Ahp moiety is a hallmark of the cyanopeptolin class of peptides. researchgate.net

N-Methylation and Dehydration Events

N-methylation is a critical modification in the biosynthesis of Aeruginopeptin 95A, most notably in the formation of the N-Methylphenylalanine (MePhe) residue. This process is catalyzed by an N-methyltransferase (NMT) domain integrated into the NRPS gene cluster. oup.comoup.com A comparative analysis of adenylation domains with and without these NMT inserts shows high sequence identity, suggesting that N-methylation is a function that can be gained or lost through the insertion or deletion of this specific domain. oup.com This modification enhances the peptide's stability by making the amide bond resistant to enzymatic cleavage. nih.gov

Dehydration events are also significant in the formation of the final structure. A notable dehydration occurs involving the threonine residue, which is a common component in cyanopeptolins. The cleavage of the ester bond at the threonine residue, followed by dehydration, can result in the generation of linearized peptides. researchgate.net This phenomenon has been observed in the mass fragmentation spectra of certain aeruginopeptins, where a dehydrated pseudomolecular ion is detected. researchgate.net

Comparative Biosynthetic Analyses with Related Cyanopeptolins

Aeruginopeptins belong to the larger family of cyanopeptolins, which are a diverse group of cyclic depsipeptides produced by various cyanobacteria. researchgate.net While sharing a common structural framework, these peptides exhibit significant variation, which arises from the modular nature of their non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters. oup.comoup.com

The general organization of the biosynthetic gene clusters is similar across different cyanobacteria that produce cyanopeptolins. researchgate.net These clusters typically encode the core NRPS modules responsible for activating and linking the amino acid building blocks. Key similarities in the biosynthesis of aeruginopeptins and other cyanopeptolins include:

The presence of a conserved 3-amino-6-hydroxy-2-piperidone (Ahp) unit . researchgate.net

Synthesis via a non-ribosomal peptide synthetase (NRPS) pathway . vulcanchem.com

Cyclization through an ester bond , often involving a threonine residue.

Differences in the biosynthetic pathways account for the vast structural diversity within the cyanopeptolin family. These variations are primarily due to:

Specificity of Adenylation (A) Domains : The A-domains select for specific amino acid substrates. Variations in these domains lead to the incorporation of different amino acids at various positions in the peptide chain. researchgate.net For instance, while Aeruginopeptin 95A contains N-Methylphenylalanine, other cyanopeptolins may incorporate different N-methylated or non-methylated amino acids. researchgate.netmdpi.com

Presence of Tailoring Domains : The presence or absence of specific "tailoring" enzymes, such as N-methyltransferases or oxidation domains, introduces further structural modifications. researchgate.netoup.com The N-methylation of phenylalanine in Aeruginopeptin 95A is one such example. researchgate.net

Side Chain Variation : The side chain attached to the core cyclic structure can vary significantly. In aeruginopeptins, this often includes a hydroxyphenyl lactic acid (Hpla) unit, which may be different or absent in other cyanopeptolins. researchgate.netoup.com

This modular "combinatorial biosynthesis" allows for the production of a wide array of related but distinct peptides from a conserved genetic blueprint, with strains like Microcystis aeruginosa often co-producing multiple aeruginopeptins and other peptides like microcystins. researchgate.netoup.com

FeatureAeruginopeptin 95AOther Cyanopeptolins (General)Source of Variation
Core Structure 19-membered cyclic depsipeptideTypically 19-membered cyclic depsipeptidesConserved NRPS/PKS machinery
Key Unit Contains 3-amino-6-hydroxy-2-piperidone (Ahp)Contains 3-amino-6-hydroxy-2-piperidone (Ahp)Conserved biosynthetic step
Specific Residue N-Methylphenylalanine (MePhe)Variable; may include other N-methylated or standard amino acidsSpecificity of Adenylation domains
Side Chain Contains hydroxyphenyl lactic acid (Hpla)Highly variable; may contain different fatty acids or amino acidsPresence of different starter or extender modules in PKS/NRPS
Modifications N-MethylationMay or may not have N-methylation or other modifications like sulfationPresence/absence of tailoring enzymes (e.g., N-methyltransferases)

Advanced Structural Elucidation and Conformational Analysis of Aeruginopeptin 95a

Mass Spectrometry-Based Structural Characterization

Mass spectrometry (MS) is a cornerstone technique for the structural analysis of complex natural products like Aeruginopeptin 95A. It provides crucial information on molecular weight and the sequence of amino and hydroxy acid residues through controlled fragmentation.

High-resolution mass spectrometry provides the elemental composition and exact mass of a compound. For Aeruginopeptin 95A, which has a molecular formula of C₅₆H₇₅N₉O₁₇, the expected molecular weight is approximately 1145.5 Da. mdpi.com In electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. A common observation for aeruginopeptins containing a tyrosine (Tyr) residue is the formation of a dehydrated pseudomolecular ion, [M + H − H₂O]⁺, which can serve as a prominent precursor ion in fragmentation analysis. researchgate.net

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the selected precursor ion, providing data on the peptide's sequence. The fragmentation of cyclic depsipeptides like aeruginopeptins often begins with the cleavage of the ester linkage, leading to a linearized peptide that then undergoes further fragmentation along the peptide backbone. researchgate.net This process generates a series of product ions that can be used to deduce the sequence of the constituent residues. For Aeruginopeptin 95A, a series of fragment ions have been reported that are diagnostic for its structure.

Table 1: Observed Diagnostic Fragment Ions of Aeruginopeptin 95A from Mass Spectrometry

Precursor Ion (m/z)Fragment Ion (m/z)Putative Structural Assignment
1146.51128.5[M+H-H₂O]⁺
1146.51015.0Loss of the Gln-Thr-Hpla side chain
1146.5964.0Further fragmentation
1146.5863.0Cleavage within the cyclic core
1146.5735.0Loss of specific residues
1146.5640.0Fragment containing the Ahp moiety
1146.5477.0Smaller peptide backbone fragments
1146.5358.0Di- or tri-peptide fragments
1146.5134.0Imino-ion of a specific residue
This table is generated based on reported fragmentation data for Aeruginopeptin 95A. researchgate.net The assignments are putative and based on common fragmentation patterns of similar peptides.

Tandem liquid chromatography-mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of complex mixtures, such as cyanobacterial extracts, which often contain numerous related peptide congeners. nih.govresearchgate.net The technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of tandem mass spectrometry. nih.govsigmaaldrich.com

In a typical workflow for analyzing Aeruginopeptin 95A, a crude or partially purified extract from Microcystis aeruginosa is injected into an HPLC system, often with a reversed-phase column (e.g., C18). nih.gov The components of the mixture are separated based on their hydrophobicity. The eluent from the HPLC is directed into the mass spectrometer's ion source (typically ESI), where molecules are ionized. The mass spectrometer then performs MS/MS analysis, often in a data-dependent acquisition mode. nih.gov In this mode, the instrument detects ions within a specified mass range, selects the most intense ones for fragmentation (e.g., the [M+H]⁺ ion of Aeruginopeptin 95A), and records their product ion spectra. This allows for the structural characterization of compounds even when they are present at low concentrations in a complex matrix. nih.govnih.gov

Analysis of Pseudomolecular Ions and Diagnostic Fragmentation Pathways

Stereochemical Assignment Methodologies

Determining the absolute stereochemistry of the constituent amino acids is a critical step in the complete structural elucidation of a peptide, as stereoisomers can have vastly different biological activities.

The advanced Marfey's method is a robust and widely used technique for determining the absolute configuration of amino acids. nih.govacs.org This method relies on derivatization of the amino acid hydrolysate with a chiral reagent, followed by chromatographic separation of the resulting diastereomers. sciex.comresearchgate.net The reagent 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA) is an advancement over the original Marfey's reagent (FDAA), often providing better separation for the resulting diastereomers. acs.org

The procedure involves the following steps:

Acid Hydrolysis: The peptide (Aeruginopeptin 95A) is completely hydrolyzed into its constituent amino acids, typically using 6 M HCl at an elevated temperature.

Derivatization: The amino acid mixture is then reacted with L-FDLA. The L-FDLA reacts with the primary amine group of each amino acid, forming diastereomeric derivatives. An L-amino acid from the peptide will form an L-L diastereomer, while a D-amino acid will form an L-D diastereomer.

LC-MS Analysis: The resulting mixture of diastereomers is analyzed by LC-MS. The different stereochemical properties of the L-L and L-D pairs cause them to have different retention times on a reversed-phase HPLC column. nih.gov

Comparison with Standards: By comparing the retention times of the derivatives from the hydrolysate with those of authentic L- and D-amino acid standards that have been derivatized with L-FDLA in the same manner, the absolute configuration of each amino acid in the original peptide can be unequivocally assigned. nih.gov The use of LC-MS for detection provides high sensitivity and specificity. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Connectivity and Conformation

While mass spectrometry excels at determining sequence, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. youtube.com A full NMR analysis involves a suite of 1D and 2D experiments (e.g., COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY).

For a peptide like Aeruginopeptin 95A, HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for establishing the connectivity between amino acid residues, confirming the sequence derived from MS data. Through-bond correlations over two or three bonds can link the carbonyl carbon of one residue to the alpha-proton of the next.

To determine the three-dimensional conformation, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are employed. These experiments detect through-space correlations between protons that are close to each other (typically <5 Å), providing distance restraints that are essential for building a 3D model of the peptide. nih.gov For example, ROESY data can elucidate the relative stereochemistry of complex residues like Choi by observing correlations between specific protons. nih.gov Although specific NMR datasets for Aeruginopeptin 95A were not identified in the surveyed literature, this methodology is standard for this class of compounds.

Computational Chemistry and Molecular Modeling for Conformational Landscape Analysis

Computational chemistry and molecular modeling provide powerful tools to explore the conformational landscape of flexible molecules like cyclic peptides, complementing experimental data from NMR. researchgate.netnih.gov Molecular Dynamics (MD) simulations are a primary method used for this purpose. bonvinlab.org

An MD simulation of Aeruginopeptin 95A would typically involve these steps:

System Setup: A starting 3D structure of the molecule, which could be generated from NMR restraints or built from its known constitution, is placed in a simulation box. The box is filled with solvent molecules (e.g., water) to mimic physiological conditions. bonvinlab.org

Force Field Application: A force field (e.g., CHARMM, AMBER) is applied. researchgate.net The force field is a set of parameters and potential energy functions that describe the interactions between atoms in the system, including bond stretching, angle bending, torsions, and non-bonded interactions.

Simulation: The simulation proceeds by numerically integrating Newton's equations of motion for every atom in the system over a period of time, generating a trajectory of atomic positions and velocities. bonvinlab.orgebsco.com This allows the molecule to sample a wide range of conformations.

Analysis: The resulting trajectory is analyzed to identify low-energy, stable conformations and to understand the dynamic transitions between them. nih.gov This provides a detailed picture of the peptide's conformational flexibility, which is often crucial for its biological function. Techniques like replica-exchange molecular dynamics (REMD) can be used to enhance conformational sampling for complex systems. nih.gov While no specific computational studies on Aeruginopeptin 95A were found, these methods are standard for investigating the conformational behavior of similar cyclic peptides. nih.govacs.org

Molecular Mechanisms of Biological Action of Aeruginopeptin 95a

Serine Protease Inhibitory Spectrum

Aeruginopeptin 95A exhibits a distinct profile of inhibitory activity against a range of serine proteases, which are enzymes characterized by a serine residue in their active site that is crucial for catalysis. These enzymes play vital roles in processes ranging from blood coagulation to digestion.

The blood coagulation cascade is a complex series of proteolytic events that culminates in the formation of a stable fibrin (B1330869) clot to prevent blood loss following vascular injury. nih.gov Key serine proteases in this cascade include thrombin and plasmin. Aeruginopeptins, including Aeruginopeptin 95A, have been identified as potential anticoagulants due to their ability to inhibit these enzymes. core.ac.uk

While specific inhibitory constants (IC50 or Ki values) for Aeruginopeptin 95A against thrombin and plasmin are not extensively reported in publicly available literature, studies on closely related cyanopeptolins provide valuable insights. For instance, cyanopeptolin 1020, another cyanobacterial peptide, demonstrated low micromolar inhibition of plasmin with an IC50 value of 0.49 µM. epo.org However, it did not show inhibitory activity against thrombin at concentrations up to 2.5 µM. epo.org This suggests that the inhibitory profile can be highly specific among different members of the cyanopeptolin family.

Research has also explored the potential of cyanobacterial peptides as inhibitors of the Factor VIIa-Tissue Factor (fVIIa-TF) complex, which is the primary initiator of the extrinsic pathway of blood coagulation. core.ac.uk While some aeruginopeptins have shown activity against fVIIa, specific inhibitory data for Aeruginopeptin 95A against the fVIIa-TF complex remains to be fully elucidated. core.ac.uk

Table 1: Inhibitory Activity of a Related Cyanopeptolin (Cyanopeptolin 1020) against Coagulation Proteases

Protease IC50 Value
Plasmin 0.49 µM epo.org
Thrombin > 2.5 µM (no inhibition) epo.org
Factor XIa 3.9 nM epo.org

Note: This data is for Cyanopeptolin 1020 and is presented for comparative purposes due to the limited specific data for Aeruginopeptin 95A.

Digestive proteases are essential for breaking down dietary proteins into smaller peptides and amino acids. Aeruginopeptins have shown significant inhibitory activity against key digestive serine proteases.

Patents have disclosed that cyclic depsipeptides, a class that includes Aeruginopeptin 95A, inhibit human chymotrypsin (B1334515) and human neutrophil elastase with IC50 values in the low micromolar to nanomolar range. nih.gov Specifically, the IC50 values for chymotrypsin inhibition by these compounds were reported to range from 0.001 µM to 0.02 µM, and for elastase from 0.01 µM to 0.07 µM. nih.gov

The inhibitory selectivity of cyanopeptolins is often dictated by the amino acid residue at a specific position within the peptide ring. epo.org For instance, cyanopeptolin 1020, which contains a basic arginine residue, is a potent trypsin inhibitor with an IC50 of 0.67 nM, but a much weaker chymotrypsin inhibitor with an IC50 of 1.8 µM. epo.org Conversely, cyanopeptolins containing a hydrophobic amino acid at the equivalent position tend to be more selective for chymotrypsin. ug.edu.pl

Table 2: Inhibitory Activity of Cyclic Depsipeptides (including Aeruginopeptin 95A class) and a Related Cyanopeptolin against Digestive Proteases

Protease Inhibitor Class/Compound IC50 Range/Value
Chymotrypsin Cyclic Depsipeptides 0.001 - 0.02 µM nih.gov
Elastase Cyclic Depsipeptides 0.01 - 0.07 µM nih.gov
Trypsin Cyanopeptolin 1020 0.67 nM epo.org

Inhibition of Coagulation Cascade Proteases (e.g., Thrombin, Plasmin, Factor VIIa-Tissue Factor Complex)

Protein-Ligand Interaction Studies

Understanding the molecular basis of how Aeruginopeptin 95A inhibits its target proteases requires detailed studies of their interactions.

Enzyme binding assays are crucial for quantifying the affinity and kinetics of an inhibitor for its target enzyme. While specific kinetic data for the binding of Aeruginopeptin 95A to its target proteases are not widely available, the low IC50 values reported for related compounds suggest a high affinity. epo.orgnih.gov The determination of association (k_on) and dissociation (k_off) rate constants through techniques like surface plasmon resonance or kinetic enzyme assays would provide a more complete picture of the binding dynamics.

Co-crystallization studies, where an inhibitor is crystallized while bound to its target enzyme, provide invaluable atomic-level insights into the binding mode. Although a co-crystal structure of Aeruginopeptin 95A with a protease has not been reported, the crystal structure of a related cyanopeptolin, A90720A, in complex with bovine trypsin offers a relevant model. epo.org This structure reveals that the inhibitor binds in the active site of the protease in a substrate-like manner. epo.org A key feature of this interaction is the role of the 3-amino-6-hydroxy-2-piperidone (Ahp) residue, which is also present in Aeruginopeptin 95A. oup.comnih.gov The Ahp residue appears to modulate the conformation of the catalytic triad (B1167595) of the enzyme and may prevent a water molecule from accessing the scissile bond, thus inhibiting catalysis. epo.org The side chain of the amino acid adjacent to the Ahp residue fits into the S1 specificity pocket of the protease, which is a primary determinant of the inhibitor's selectivity. epo.org

Enzyme Binding Assays and Kinetics

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. For aeruginopeptins and related cyanopeptolins, SAR studies have highlighted the critical role of specific amino acid residues in determining their inhibitory potency and selectivity.

The amino acid residue at position 2 of the cyclic peptide core is a key determinant of protease selectivity. As mentioned, a basic amino acid like arginine at this position typically confers selectivity for trypsin, while a hydrophobic amino acid favors inhibition of chymotrypsin. epo.orgug.edu.pl The nature of the side chain attached to the peptide core also influences the biological activity. nih.gov Modifications to these key residues can therefore be used to modulate the inhibitory profile of these natural products. Future SAR studies on Aeruginopeptin 95A, potentially involving the synthesis of analogues with variations at key positions, would be instrumental in developing more potent and selective protease inhibitors. core.ac.uk

Elucidation of Critical Residues and Structural Motifs for Inhibitory Potency

The inhibitory potency of Aeruginopeptin 95A, a member of the cyanopeptolin class of cyclic depsipeptides, is intrinsically linked to its specific chemical structure and the arrangement of its constituent amino acid residues. google.comresearchgate.net The relationship between the molecule's structure and its biological activity allows for the determination of which chemical groups are responsible for its function as a protease inhibitor. wikipedia.org Aeruginopeptins are characterized by a core structure containing a 19-membered ring and specific, highly conserved residues that are crucial for their inhibitory action. google.com

A paramount structural feature of Aeruginopeptin 95A and related compounds is the 3-amino-6-hydroxy-2-piperidone (Ahp) unit, which is found in a conserved position within the macrocycle. researchgate.netmdpi.comnih.gov This Ahp moiety is of particular interest due to its role in the potent and non-covalent inhibition of S1 (trypsin- and chymotrypsin-like) serine proteases. rsc.org The hydroxyl group of the Ahp unit often participates in an intramolecular hydrogen bond, which contributes to the rigidity of the cyclic structure. ub.edunih.govresearchgate.net This structural rigidity is essential for protecting the peptide from enzymatic degradation and for presenting a well-defined three-dimensional conformation to the target protease. ub.edunih.govresearchgate.net

The specificity of inhibition is largely determined by the amino acid residue in the variable position of the macrocycle, which binds to the S1 specificity pocket of the target enzyme. ub.eduresearchgate.net The nature of this residue is critical for selectivity; for instance, trypsin exhibits a preference for basic residues like arginine and lysine, whereas chymotrypsin favors large hydrophobic residues such as tyrosine, phenylalanine, or tryptophan. nih.govresearchgate.net

Hypothesized Ecological Roles

The production of a diverse array of secondary metabolites by cyanobacteria, such as Microcystis aeruginosa, is believed to confer significant ecological advantages. vulcanchem.com These peptides are thought to play crucial roles in chemical defense, intercellular signaling, and adaptation to environmental stressors. vulcanchem.com

Potential as Anti-grazing Compounds

A primary hypothesized ecological function of protease inhibitors like Aeruginopeptin 95A is defense against herbivory. Cyanobacterial blooms are often grazed upon by zooplankton, such as cladocerans of the Daphnia genus. noaa.govfrontiersin.org Many cyanobacterial protease inhibitors have been shown to effectively inhibit the most important digestive proteases, namely trypsin and chymotrypsin, in the gut of daphnids.

This chemical defense is considered a more significant deterrent to grazers than morphological features like filamentous or colonial forms. The ingestion of cyanobacteria containing these inhibitors can lead to reduced growth, impaired reproduction, and decreased survival rates in zooplankton populations. noaa.gov Some studies have shown that exposure to chemical cues, or infochemicals, from Daphnia can induce an increased production of toxins in Microcystis aeruginosa, suggesting a responsive, induced defense mechanism against grazing pressure. nih.gov Therefore, the production of Aeruginopeptin 95A likely serves as a potent chemical defense, reducing predation and enhancing the survival of the cyanobacterial population.

Influence on Cyanobacterial Population Dynamics and Lysis

Beyond defense, cyanobacterial peptides may have a profound influence on the population dynamics of the blooms themselves. Some oligopeptides from cyanobacteria have been associated with the termination and collapse of blooms by acting as triggers for mass cellular lysis. mdpi.com This process can be mediated by virus-like particles, likely cyanophages, suggesting a complex interaction between the peptides and viral infections in regulating population density. mdpi.comnih.gov

Cell lysis, the rupture of the cell wall and membrane, is a natural part of the cyanobacterial life cycle and can be induced by various environmental stressors, including chemical treatments or viral infections. nih.govearthtecwatertreatment.comfrontiersin.org This process results in the release of intracellular contents, including various peptides and toxins, into the surrounding water. earthtecwatertreatment.comnc.gov While often viewed as a negative event due to the release of harmful toxins, this mass release of bioactive compounds could also function as a signaling mechanism. cdc.govidaho.gov It has been suggested that peptides like aeruginopeptins may act as semiochemicals, participating in the chemical communication systems of Microcystis aeruginosa to regulate cell development and population dynamics. vulcanchem.com This suggests Aeruginopeptin 95A could play a role in the intrinsic control of cyanobacterial population density and the life cycle of blooms.

Research Methodologies and Analytical Techniques for Aeruginopeptin 95a Studies

Isolation and Purification Strategies from Biological Matrices

The initial and critical step in studying Aeruginopeptin 95A is its isolation from complex biological sources, primarily cyanobacterial biomass. This process involves a combination of extraction and chromatographic techniques to separate the target compound from a multitude of other metabolites.

Chromatographic methods are indispensable for the purification of Aeruginopeptin 95A. bioanalysis-zone.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often utilizing reversed-phase columns (e.g., ODS or C18) to separate compounds based on their hydrophobicity. nih.govpan.olsztyn.pl A typical protocol involves a gradient elution system, for instance, starting with a low concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water (often with a modifier like formic acid) and gradually increasing the organic solvent concentration. nih.gov This allows for the sequential elution of compounds with varying polarities.

For Aeruginopeptin 95A, which is often found in fractions eluted with around 60% methanol, co-elution with structurally similar compounds like Aeruginopeptin 95B is a common challenge. vulcanchem.com This necessitates careful optimization of the chromatographic conditions, such as the gradient slope and column chemistry, to achieve baseline separation. vulcanchem.com The retention time of Aeruginopeptin 95A under specific HPLC conditions serves as a key identifying characteristic. For example, a reported retention time for Aeruginopeptin 95A is 15.4 minutes. vulcanchem.com

Other chromatographic techniques like size-exclusion chromatography (e.g., using Sephadex LH-20 with methanol as the eluent) can also be employed as an initial fractionation step to separate peptides from other cellular components. pan.olsztyn.pl

Table 1: Exemplary HPLC Parameters for Aeruginopeptin 95A Analysis

Parameter Value/Description
Column Reversed-phase C18 (ODS)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 100% B over 60 minutes
Flow Rate 0.2 mL/min
Column Temperature 30 °C

| Detection | UV at 238 nm and Mass Spectrometry |

This table represents a typical set of parameters and may vary based on the specific instrument and analytical goals.

The extraction of Aeruginopeptin 95A from cyanobacterial cells is a prerequisite for purification. A common initial step involves the harvesting of cyanobacterial biomass, followed by cell lysis to release the intracellular peptides. eeer.org Methods for cell disruption include acidification of the algal cells, freeze-thawing cycles, sonication, or lyophilization (freeze-drying). vulcanchem.comeeer.org Lyophilization followed by extraction with 75% methanol has been shown to be an effective method for extracting toxins from Microcystis aeruginosa cells. eeer.org

Following cell lysis, a systematic extraction process is employed. This often begins with an initial extraction using a solvent such as aqueous methanol or acetone. pan.olsztyn.pl The resulting crude extract is then subjected to a preliminary fractionation step, frequently using solid-phase extraction (SPE) with a C18 sorbent. eeer.org The extract is loaded onto the SPE cartridge, and a stepwise elution with increasing concentrations of methanol (e.g., 20%, 40%, 60%, 80%, 100%) allows for the separation of compounds into fractions of decreasing polarity. vulcanchem.com The fractions containing Aeruginopeptin 95A, typically the 40-80% methanol fractions, are then collected for further purification by HPLC. nih.govresearchgate.net

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

Advanced Analytical Detection and Quantification Approaches

Once isolated, or for detection within complex mixtures, advanced analytical techniques are employed to confirm the identity and quantity of Aeruginopeptin 95A.

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of Aeruginopeptin 95A. measurlabs.com When coupled with liquid chromatography (LC-MS), it provides both the retention time and a highly accurate mass measurement of the compound, which aids in its unambiguous identification. vulcanchem.comresearchgate.net In positive ionization mode, Aeruginopeptin 95A exhibits a characteristic mass-to-charge ratio (m/z) of 1129.04, corresponding to the protonated molecule that has lost a water molecule ([M + H − H₂O]⁺). vulcanchem.com

HRMS is also central to metabolomic profiling studies, which aim to comprehensively analyze the small-molecule metabolites present in a biological sample. researchgate.netbaker.edu.au This approach can reveal the diversity of aeruginopeptins and other peptides produced by a particular cyanobacterial strain. researchgate.netdntb.gov.ua Data-independent acquisition (DIA) is a mass spectrometry technique that provides high-throughput and reproducible quantification of thousands of molecules, making it suitable for comparative metabolomics. nih.gov

Table 2: Mass Spectrometric Data for Aeruginopeptin 95A

Ionization Mode Observed m/z Assignment

A combination of spectroscopic techniques is often used for the complete structural elucidation of novel compounds like Aeruginopeptin 95A. wisc.eduamericanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the precise chemical structure, including the stereochemistry of the amino acid residues. While a laborious process, NMR provides detailed information on the connectivity of atoms within the molecule. wisc.edu

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques provide complementary information about the chemical bonds present in the molecule. wisc.edu IR spectroscopy can be used to detect specific functional groups, such as sulfate (B86663) esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to detect the presence of chromophores in the molecule. researchgate.net For aeruginopeptins, detection is often monitored at around 238 nm, which is characteristic of the peptide bonds and aromatic amino acid residues.

High-Resolution Mass Spectrometry for Metabolomic Profiling

Genetic and Molecular Biology Tools for Biosynthetic Pathway Research

Understanding how cyanobacteria produce Aeruginopeptin 95A involves the study of its biosynthetic gene cluster. nih.gov Aeruginopeptins, like many other cyanobacterial peptides, are synthesized by large multienzyme complexes called non-ribosomal peptide synthetases (NRPS). researchgate.net

Molecular biology tools are essential for investigating these pathways. nih.gov The process often starts with the sequencing of the cyanobacterial genome. In silico analysis of the genome can then identify putative NRPS gene clusters. nih.gov Techniques like insertional mutagenesis, where a specific gene within the cluster is inactivated, can be used to confirm the function of the gene cluster and to identify the products of the pathway. nih.gov The discovery of aeruginosides 126A and 126B, for example, was a result of the insertional mutagenesis of an NRPS gene in Planktothrix agardhii. nih.gov

Furthermore, the expression of biosynthetic genes can be studied using techniques like polymerase chain reaction (PCR) to amplify specific gene fragments. researchgate.net The integration of genomic data with metabolomic profiles allows researchers to link specific gene clusters to the production of particular peptides, including Aeruginopeptin 95A. frontiersin.orgfrontiersin.org

Table 3: Compound Names Mentioned

Compound Name
Aeruginopeptin 95A
Aeruginopeptin 95B
Aeruginoside 126A

Polymerase Chain Reaction (PCR) for Gene Detection and Amplification

Polymerase Chain Reaction (PCR) is a foundational technique used to amplify specific segments of DNA, making it an indispensable tool for detecting the genes responsible for aeruginopeptin biosynthesis. byjus.comataxia.org Researchers utilize PCR to screen cyanobacterial strains for the presence of the aeruginosin (aer) synthetase gene cluster, which directs the production of aeruginopeptins. oup.comnih.gov The process involves designing short, single-stranded DNA sequences known as primers that are complementary to the ends of the target gene region. ataxia.org

In studies of Microcystis, specific primers have been designed based on the known sequences of the aer gene cluster from strains like PCC 7806. oup.com For instance, to amplify the region spanning the aerA and aerB genes, the following primers have been utilized:

Forward Primer (aerA_F): 5′-GAT AGC ACC CAG AAC GGA AGC-3′ (complementary to the 3′ end of aerA) oup.com

Reverse Primer (aerB_R): A corresponding reverse primer targeting the aerB gene is used to amplify the intergenic region.

The PCR reaction mixture typically contains the genomic DNA sample, the designed primers, a thermostable DNA polymerase (like Taq polymerase), deoxynucleoside triphosphates (dNTPs), and a buffer solution. oup.com The reaction is performed in a thermocycler, which subjects the mixture to repeated cycles of heating and cooling to denature the DNA, anneal the primers, and extend the new DNA strands, resulting in the exponential amplification of the target gene fragment. ataxia.org

The presence of an amplified product of the expected size, confirmed via gel electrophoresis, indicates that the strain likely harbors the aeruginosin synthetase gene cluster. researchgate.net This method is highly sensitive and allows for rapid screening of numerous cyanobacterial isolates. byjus.comnih.gov Furthermore, variations of PCR, such as reverse transcription PCR (RT-PCR), can be employed to detect the transcription of these genes, confirming that the gene cluster is not only present but also active. wikipedia.org

ParameterDescriptionSource
Target Gene aer (aeruginosin) synthetase gene cluster oup.com
Application Detection and amplification of biosynthetic genes for aeruginopeptins. byjus.comnih.gov
Primer Example aerA_F: 5′-GAT AGC ACC CAG AAC GGA AGC-3′ oup.com
Key Components Genomic DNA, Primers, DNA Polymerase, dNTPs, Buffer ataxia.orgoup.com
Verification Gel electrophoresis to confirm the size of the amplified DNA fragment. researchgate.net

Genomic and Metagenomic Sequencing for Pathway Discovery

Genomic and metagenomic sequencing are powerful approaches for discovering and characterizing the complete biosynthetic pathway of natural products like Aeruginopeptin 95A. genewiz.combmkgene.com While genomics involves sequencing the entire genome of a single, cultured organism, metagenomics sequences the collective genetic material from an environmental sample, allowing analysis of unculturable microorganisms. nih.govmacrogen-europe.com

Whole-genome sequencing (WGS) of aeruginopeptin-producing cyanobacterial strains, such as Microcystis aeruginosa, has been instrumental in identifying and delineating the aeruginosin (aer) biosynthetic gene cluster (BGC). asm.orgnih.gov For example, the genome sequence of M. aeruginosa PCC 7806 revealed the entire aer gene cluster, alongside clusters for other peptides like microcystin (B8822318) and cyanopeptolin. asm.orgnih.gov The aer BGC in Microcystis strains spans approximately 25-27 kb. asm.org

Key findings from genomic sequencing of the aer gene cluster include:

Organization: The cluster typically contains genes for non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes, which are responsible for assembling the peptide backbone. asm.orgresearchgate.net In three studied Microcystis strains, the cluster includes the aerA gene (a hybrid NRPS/PKS) and two other NRPS module genes, aerB and aerG1. asm.org

Tailoring Enzymes: The BGC also encodes for various "tailoring" enzymes that modify the basic peptide structure, leading to the high structural diversity observed in aeruginosins. These can include halogenases, sulfotransferases, and glycosyltransferases. asm.orgmdpi.com

Evolutionary Insights: Comparing aer gene clusters across different species and strains, such as Microcystis and Planktothrix, has revealed a high degree of plasticity. asm.orgmdpi.com The presence of the cluster in distant genera suggests an ancient origin, with subsequent evolution driven by gene loss, recombination, and horizontal gene transfer. oup.comasm.org For instance, the presence or absence of a halogenase gene within the cluster corresponds to the production of halogenated or non-halogenated aeruginopeptin variants. oup.com

Metagenomic sequencing further expands the scope of discovery by bypassing the need for cultivation. bmkgene.com By analyzing DNA extracted directly from environmental samples like cyanobacterial blooms, researchers can identify novel aer BGCs from a broader range of organisms, potentially uncovering new aeruginopeptin variants and biosynthetic enzymes. nih.govnih.gov This approach provides a comprehensive view of the genetic diversity and functional potential of microbial communities. genewiz.com

StrainAer Gene Cluster SizeKey FeaturesSource
M. aeruginosa NIES-98~25 kbContains NRPS/PKS genes (aerA, aerB, aerG1) and tailoring enzymes. asm.org
M. aeruginosa NIES-843~25 kbSimilar organization to NIES-98, demonstrates high homogeneity of aer genes with some Planktothrix strains. asm.orgmdpi.com
M. aeruginosa PCC 7806~27 kbContains additional genes (orf1, orf2) of unknown function compared to other Microcystis strains. asm.org

Heterologous Expression Systems for Biosynthesis Pathway Reconstruction

Heterologous expression is a powerful strategy used to study and reconstruct biosynthetic pathways, particularly for natural products from organisms that are difficult to cultivate or genetically manipulate. frontiersin.orgwikipedia.org This technique involves transferring the entire biosynthetic gene cluster (BGC) for a compound like aeruginopeptin from its native producer (e.g., Microcystis) into a more amenable host organism. sci-hub.se

This approach is crucial when a BGC is "silent" or poorly expressed under standard laboratory conditions. frontiersin.org By placing the gene cluster into a well-characterized host, its expression can be activated, leading to the production of the target molecule. mdpi.com This allows for functional characterization of the genes, confirmation of the biosynthetic pathway, and production of the compound for further study. sci-hub.senih.gov

Steps and Considerations for Heterologous Expression:

BGC Cloning: The entire aer gene cluster, which can be over 25 kb, is cloned from the native cyanobacterial DNA. asm.orgfrontiersin.org

Host Selection: A suitable host organism is chosen. Common hosts include bacteria like Escherichia coli and Streptomyces, or yeasts like Saccharomyces cerevisiae. mdpi.comnexusacademicpublishers.com The choice of host is critical, as it must provide the necessary precursor molecules and any required post-translational modifications for the enzymes to be functional. nih.govnih.gov

Expression and Analysis: The cloned BGC is introduced into the host, where the genes are expressed, leading to the synthesis of the natural product. wikipedia.org The produced compounds are then extracted and analyzed (e.g., via mass spectrometry) to confirm their structure.

For complex peptides like aeruginopeptins, which are synthesized by large multi-enzyme NRPS complexes, Streptomyces species are often effective hosts due to their own proficiency in producing secondary metabolites. frontiersin.org While direct heterologous expression of the Aeruginopeptin 95A pathway is not widely documented, this technique has been successfully applied to numerous other complex bacterial and fungal natural products, providing a clear blueprint for its application in aeruginopeptin research. frontiersin.orgmdpi.comd-nb.info

Host SystemAdvantagesLimitationsSource
Escherichia coli Rapid growth, well-understood genetics, many available tools.Lacks machinery for some post-translational modifications; improper protein folding can occur. nih.gov
Streptomyces spp. Natural producers of secondary metabolites; can handle large BGCs; good for actinobacterial genes.Slower growth than E. coli; genetic manipulation can be more complex. frontiersin.org
Yeast (S. cerevisiae) Eukaryotic system, capable of post-translational modifications.May not efficiently process all bacterial gene features. nexusacademicpublishers.comnih.gov
Insect/Mammalian Cells Perform complex post-translational modifications required for some eukaryotic proteins.Complex and expensive to maintain; may not be suitable for bacterial BGCs. nexusacademicpublishers.com

Enzymatic Assay Development and Validation for Activity Profiling

Enzymatic assays are laboratory procedures developed to measure the activity of enzymes and are essential for profiling the biological function of compounds like aeruginopeptins. thermofisher.com Aeruginopeptins are known inhibitors of serine proteases, such as trypsin and thrombin. researchgate.netresearchgate.net Therefore, enzymatic assays are designed to quantify this inhibitory effect. The development and validation of these assays are critical for understanding the compound's potency and mechanism of action. bellbrooklabs.comnih.gov

The fundamental principle of an assay for an inhibitor is to measure the rate of a specific enzyme's reaction in the presence and absence of the compound. cradle.bio The reaction typically involves the enzyme, its specific substrate, and a buffer system to maintain optimal conditions like pH and temperature. thermofisher.com

Development and Validation Steps for an Aeruginopeptin Assay:

Assay Design: A common method is a chromogenic or fluorogenic assay. Here, a protease (e.g., trypsin) is incubated with a synthetic substrate that, when cleaved, releases a colored (chromogenic) or fluorescent (fluorogenic) molecule. cradle.biojmb.or.kr The increase in color or fluorescence over time is proportional to the enzyme's activity and can be measured with a spectrophotometer or fluorometer. thermofisher.com

Optimization: Reaction conditions are optimized to ensure reliable and reproducible results. This includes determining the ideal pH, temperature, and concentrations of the enzyme and substrate. thermofisher.com For inhibitor studies, kinetic analyses like Michaelis-Menten plots are performed to understand the enzyme's baseline kinetics (Km and Vmax) before introducing the inhibitor. bellbrooklabs.com

Activity Profiling: Aeruginopeptin 95A is added to the optimized assay system at various concentrations. The reduction in the rate of product formation is measured to determine the compound's inhibitory activity.

Validation: The assay is validated for specificity, sensitivity, and reproducibility. nih.gov Specificity can be confirmed by testing against other proteases to see if the inhibition is selective. bellbrooklabs.comnih.gov The results are often used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

These assays are crucial for screening different aeruginopeptin variants to compare their potencies and for structure-activity relationship (SAR) studies, which investigate how different chemical modifications on the aeruginopeptin scaffold affect its inhibitory power. core.ac.uk

StepObjectiveKey ConsiderationsSource
1. Assay Design Select a measurable output for enzyme activity.Choice of substrate (chromogenic/fluorogenic), detection method (spectrophotometry/fluorometry). thermofisher.comcradle.bio
2. Optimization Define conditions for robust and reproducible results.Control of pH, temperature, ionic strength; determination of enzyme/substrate concentrations. thermofisher.combellbrooklabs.com
3. Activity Measurement Quantify the effect of Aeruginopeptin 95A on the enzyme.Dose-response curves to determine inhibitory concentration (e.g., IC₅₀). researchgate.netresearchgate.net
4. Validation Ensure the assay is reliable and specific.Test for specificity against other enzymes, precision, accuracy, and reproducibility. nih.govnih.gov

Comparative and Evolutionary Perspectives of Aeruginopeptin 95a

Structural and Biosynthetic Relationships within the Cyanopeptolin Family

Aeruginopeptin 95A is classified as a member of the cyanopeptolin family, a group of cyclic depsipeptides characterized by a conserved core structure and significant variability in their amino acid composition. oup.comresearchgate.net These compounds are synthesized by nonribosomal peptide synthetases (NRPSs), large, modular enzyme complexes that operate independently of the ribosome. nih.govresearchgate.net The structural hallmark of cyanopeptolins is a cyclic core typically composed of six amino acids, one of which is often the unusual amino acid 3-amino-6-hydroxy-2-piperidone (Ahp), and a side chain of variable length and composition. oup.comresearchgate.net

The biosynthesis of cyanopeptolins, including Aeruginopeptin 95A, begins with the formation of the side chain and concludes with the cyclization of the peptide. oup.com The diversity within the cyanopeptolin family arises from variations in the amino acid building blocks incorporated at different positions, a feature determined by the specificity of the adenylation (A) domains within the NRPS gene cluster. researchgate.net For instance, different cyanopeptolin congeners can vary in the amino acids at specific positions within the cyclic core and the side chain. oup.com

A notable feature in the biosynthesis of some cyanopeptolins and related peptides like aeruginosins is the presence of halogenase genes within the NRPS gene clusters. pasteur.fr This leads to the production of chlorinated variants of these peptides. The distribution of these halogenase genes appears to be sporadic among different Microcystis strains, suggesting a complex evolutionary history involving horizontal gene transfer and subsequent gene loss. pasteur.fr The phylogenetic analysis of these halogenase genes indicates they form a monophyletic group within Microcystis, with subgroups corresponding to the cyanopeptolin and aeruginosin synthetases. pasteur.fr

Functional Similarities with Other Cyanobacterial Protease Inhibitors

Aeruginopeptin 95A is a known protease inhibitor, a function it shares with several other classes of cyanobacterial peptides, including aeruginosins, anabaenopeptins, and micropeptins. vulcanchem.comoup.comresearchgate.net These different peptide families, despite their structural variations, often target serine proteases such as trypsin and chymotrypsin (B1334515), as well as proteases involved in blood coagulation like thrombin and plasmin. researchgate.netresearchgate.net

Aeruginosins: These are linear tetrapeptides that are also potent serine protease inhibitors. asm.orgmdpi.com Like cyanopeptolins, they are synthesized by NRPS pathways and exhibit considerable structural diversity, often incorporating unusual amino acids. asm.org Some aeruginosins are known to inhibit thrombin with high potency.

Anabaenopeptins: These are cyclic hexapeptides that can inhibit various proteases, including serine proteases and carboxypeptidases. mdpi.comfrontiersin.org The structural variability within anabaenopeptins, particularly in the exocyclic amino acid residue, influences their specific inhibitory activity. frontiersin.org

Micropeptins: This is another class of cyclic depsipeptides that act as serine protease inhibitors. They share structural similarities with cyanopeptolins and are often found co-produced with other bioactive peptides in cyanobacterial blooms.

The co-occurrence of these different classes of protease inhibitors within a single cyanobacterial strain or bloom is a common phenomenon. researchgate.net This suggests a potential synergistic effect or a broad-spectrum defense mechanism against grazers or other competing microorganisms. The inhibition of digestive proteases in grazers like Daphnia has been demonstrated for several of these peptide classes, supporting their role in chemical defense. oup.com

Phylogenetic and Evolutionary Trajectories of Cyanobacterial Peptide Synthetases

The immense structural diversity of cyanobacterial peptides is a direct reflection of the evolutionary dynamics of their biosynthetic machinery, primarily nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). oup.comoup.com The evolution of these synthetase gene clusters is a complex process driven by several key mechanisms, including gene duplication, recombination, horizontal gene transfer, and gene loss. oup.comasm.orguio.no

The modular nature of NRPSs, with discrete domains responsible for substrate activation, modification, and peptide bond formation, provides a flexible template for evolutionary innovation. nih.govresearchgate.net Recombination events between different NRPS modules can lead to the generation of novel peptide structures with altered biological activities. asm.org The analysis of various NRPS gene clusters, such as those for microcystins and cyanopeptolins, suggests that these pathways have ancient origins within the cyanobacterial lineage and have undergone extensive diversification. oup.comuio.no

Phylogenetic analyses of specific domains within these synthetases, such as the adenylation (A) domains that determine amino acid specificity, reveal complex evolutionary relationships. researchgate.net While there is evidence for the independent evolution of different peptide synthetase classes like the microcystin (B8822318) (mcy) and cyanopeptolin (mcn) systems, there are also indications of horizontal gene transfer events that have contributed to the spread and diversification of these biosynthetic pathways across different cyanobacterial genera. asm.orguio.noresearchgate.net

The widespread occurrence of NRPS and PKS gene clusters in cyanobacterial genomes, many of which have yet to be linked to a known natural product, highlights the vast and largely untapped biosynthetic potential of this ancient phylum. caister.com This genomic plasticity has allowed cyanobacteria to adapt to diverse ecological niches and has resulted in the production of a rich chemical arsenal (B13267) of bioactive compounds. biorxiv.org

Future Avenues in Aeruginopeptin 95a Research

Deeper Exploration of Biosynthetic Regulatory Mechanisms

Aeruginopeptin 95A is synthesized via large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS). mdpi.comoup.com A key future direction is to unravel the intricate regulatory networks governing the expression of the NRPS gene clusters responsible for its production. The regulation of secondary metabolite production in cyanobacteria is complex and not yet fully understood, presenting a critical area for investigation. researchgate.net

Future studies should focus on:

Identifying Genetic and Environmental Triggers: Research indicates that anabaenopeptin content, a related class of peptides, is strongly influenced by environmental factors. mdpi.com Systematic investigation into how variables such as light intensity, nutrient availability (nitrogen, phosphorus), temperature, and pH specifically affect the expression of the aeruginopeptin 95A biosynthetic genes is necessary.

Investigating Inter-species Communication: Evidence suggests that diffusible signals released by co-existing cyanobacterial species can modulate the production of bioactive peptides. mdpi.com For instance, co-culturing different Microcystis aeruginosa strains has been shown to enhance the content of certain peptides. mdpi.com Identifying the specific chemical nature of these signaling molecules and their corresponding receptors could reveal a sophisticated layer of regulation.

Understanding the Role of Quorum Sensing: The influence of cell density on the production of oligopeptides has been noted. mdpi.com Future research should explore whether quorum-sensing mechanisms, which are well-documented in other bacteria for regulating secondary metabolism, play a role in the production of Aeruginopeptin 95A within cyanobacterial blooms.

Comprehensive Assessment of Ecological Interactions and Environmental Fate

The ecological function of many cyanobacterial peptides is often hypothesized to be related to defense or signaling. mdpi.com For Aeruginopeptin 95A, a thorough assessment of its role within aquatic ecosystems and its ultimate environmental fate is a crucial research avenue.

Key areas for future investigation include:

Allelopathic Interactions: Cyanobacterial metabolites can have allelopathic effects, inhibiting the growth of other phytoplankton and influencing community composition. oup.com Controlled experiments are needed to determine if Aeruginopeptin 95A at environmentally relevant concentrations has inhibitory or other modulatory effects on competing algae, bacteria, or aquatic plants.

Grazing Deterrence: Anabaenopeptins have demonstrated a role in protecting cyanobacteria from grazing by zooplankton and crustaceans. mdpi.comnih.gov Investigating the specific effects of purified Aeruginopeptin 95A on the feeding behavior, survival, and reproduction of key zooplankton species would clarify its role as a defense compound.

Biodegradation Pathways: The persistence of Aeruginopeptin 95A in the environment is a critical question. Studies have shown that certain bacteria, such as Sphingomonas sp., can effectively degrade a range of cyanopeptides, including Aeruginopeptin 95A. researchgate.netsci-hub.se A natural bacterial community associated with Microcystis was found to be capable of degrading a wide panel of these peptides, preventing their accumulation in the surrounding water. researchgate.net Future work should aim to identify the specific enzymes and metabolic pathways involved in this degradation and characterize the resulting breakdown products.

Integration of Advanced Structural and Mechanistic Studies

While the basic structure of Aeruginopeptin 95A is known, a deeper understanding of its three-dimensional conformation and how it interacts with its biological targets is essential. vulcanchem.com Integrating advanced analytical and computational techniques will be key to elucidating its precise mechanism of action.

Future research should incorporate:

High-Resolution Structural Analysis: Techniques such as X-ray crystallography and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to solve the high-resolution structure of Aeruginopeptin 95A. Co-crystallization of the peptide with its target enzymes, a technique successfully used for other cyanopeptolins, could provide atomic-level details of the binding interactions and explain its inhibitory specificity.

Computational Modeling: In silico molecular dynamics simulations can complement experimental data by modeling the conformational flexibility of Aeruginopeptin 95A and its docking with potential enzyme targets. sci-hub.se This approach can help predict binding affinities and guide the design of future structure-activity relationship studies.

Advanced Mass Spectrometry: Techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry allow for the rapid detection of peptides directly from whole cyanobacterial cells. Further development of these methods can facilitate the discovery of new Aeruginopeptin variants and provide insights into the peptide profiles of different strains and environmental samples.

Development of De Novo Synthesis and Derivatization Strategies

Reliance on isolation from natural sources limits the supply and potential for modification of Aeruginopeptin 95A. The development of chemical synthesis and derivatization strategies is a critical step toward fully exploring its potential.

Future avenues in this area include:

De Novo Total Synthesis: Achieving a total chemical synthesis of Aeruginopeptin 95A would provide an unlimited supply for biological testing and remove dependence on cyanobacterial cultures. nih.govmdpi.com While challenging due to its complex cyclic structure and multiple chiral centers, a successful synthetic route would be a significant milestone.

Combinatorial Biosynthesis: The modular nature of NRPS pathways offers the potential for combinatorial biosynthesis. nih.gov By genetically engineering the NRPS gene cluster, it may be possible to substitute different amino acid precursors into the structure, creating a library of novel aeruginopeptin analogs.

Chemical Derivatization: A robust synthetic platform would enable the creation of a wide range of derivatives. ijpsonline.comnih.govrsc.org This would allow for systematic structure-activity relationship (SAR) studies, where specific parts of the molecule are altered to probe their importance for biological activity. This could lead to the development of analogs with enhanced potency, selectivity, or stability. nih.gov

Identification of Novel Biological Targets and Cellular Pathways

Aeruginopeptin 95A is known to be a protease inhibitor, but its full spectrum of biological targets is likely broader. nih.gov A key area of future research is to move beyond known targets and identify novel cellular pathways affected by this compound.

Priorities for this research include:

Broad-Spectrum Enzyme Screening: Aeruginopeptin 95A should be screened against large panels of enzymes, particularly different classes of proteases (serine, cysteine, metalloproteases) and other enzyme families like phosphatases, to identify new, specific inhibitory activities. While it did not show significant inhibition of the coagulation factors thrombin and fVIIa in one study, other targets remain to be tested. vulcanchem.com

Cell-Based Assays and Phenotypic Screening: Utilizing high-throughput screening of various human and other eukaryotic cell lines can uncover previously unknown cellular effects. google.com Monitoring for changes in cell viability, proliferation, morphology, and specific signaling pathways can point to novel mechanisms of action.

Target Deconvolution: Once a phenotypic effect is observed, "omics" approaches (proteomics, transcriptomics, metabolomics) can be used to identify the specific molecular targets and cellular pathways being modulated by Aeruginopeptin 95A. This could reveal its potential as a research tool for cell biology or as a lead compound for drug development, similar to how other natural products have been used to probe complex systems like the Ras pathway. nih.gov The ultimate physiological function of these peptides in situ remains largely unknown, highlighting a significant gap in knowledge.

Q & A

Key Observations from Evidence:

Legislative/Regulatory Context :

  • Section 95A of the Privacy Act 1988 (Australia) governs ethical guidelines for handling health information in human research .
  • No connection to chemical or biochemical research on Aeruginopeptin 95A.

Technical/Industrial Usage :

  • "TPU 95A" refers to a thermoplastic polyurethane material for 3D printing, with properties like Shore A hardness and elongation at break .
  • "95A" in RAID controllers or electrical specifications (e.g., TDC=95A for CPUs) denotes technical parameters unrelated to chemical compounds .

Molecular Biology :

  • "95A" in plasmid studies refers to poly(A) tail lengths analyzed via LC-MS, not a peptide .

Recommended Next Steps:

Clarify the Compound’s Identity : Ensure "Aeruginopeptin 95A" is not a typographical error or misreferenced term.

Provide Relevant Literature : Submit studies or datasets detailing the compound’s discovery, structure, or experimental applications.

Specify Research Context : Define whether the inquiry relates to biosynthesis, pharmacological activity, or analytical methods (e.g., LC-MS, NMR).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.